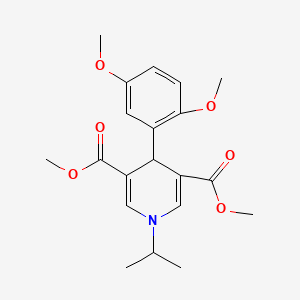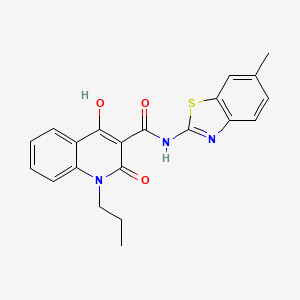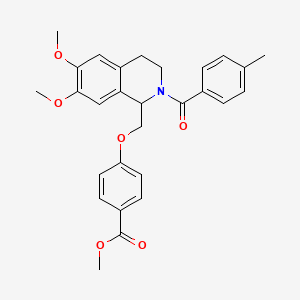![molecular formula C22H17Cl2N3O3S2 B11205858 N-[(3-Chlorophenyl)methyl]-2-[[1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazol-2-yl]thio]acetamide CAS No. 361157-64-4](/img/structure/B11205858.png)
N-[(3-Chlorophenyl)methyl]-2-[[1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazol-2-yl]thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-CHLOROBENZENESULFONYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}-N-[(3-CHLOROPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a benzimidazole core, a sulfonyl group, and a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-CHLOROBENZENESULFONYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}-N-[(3-CHLOROPHENYL)METHYL]ACETAMIDE typically involves multiple steps. One common route starts with the preparation of 4-chlorobenzenesulfonyl chloride, which is then reacted with 1H-1,3-benzodiazole-2-thiol to form the intermediate compound. This intermediate is further reacted with N-[(3-chlorophenyl)methyl]acetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-CHLOROBENZENESULFONYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}-N-[(3-CHLOROPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[1-(4-CHLOROBENZENESULFONYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}-N-[(3-CHLOROPHENYL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(4-CHLOROBENZENESULFONYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}-N-[(3-CHLOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-Thiadiazole-2-Sulfonamide: Shares the sulfonamide group and chlorophenyl moiety but has a different core structure.
N-Substituted Derivatives of 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamide: Similar in having a chlorophenyl group and sulfanyl acetamide but differs in the heterocyclic core.
Uniqueness
2-{[1-(4-CHLOROBENZENESULFONYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}-N-[(3-CHLOROPHENYL)METHYL]ACETAMIDE is unique due to its combination of a benzimidazole core with a sulfonyl group and chlorophenyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
361157-64-4 |
|---|---|
Molecular Formula |
C22H17Cl2N3O3S2 |
Molecular Weight |
506.4 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[1-(4-chlorophenyl)sulfonylbenzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H17Cl2N3O3S2/c23-16-8-10-18(11-9-16)32(29,30)27-20-7-2-1-6-19(20)26-22(27)31-14-21(28)25-13-15-4-3-5-17(24)12-15/h1-12H,13-14H2,(H,25,28) |
InChI Key |
DLZXACJDHDZIIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2S(=O)(=O)C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,N-triethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propan-1-aminium](/img/structure/B11205783.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11205793.png)
![[4-(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl](furan-2-yl)methanone](/img/structure/B11205797.png)
![Prop-2-en-1-yl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11205804.png)


![5-(3-Bromophenyl)-7-(2,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11205828.png)
![N-[2-(4-Chlorophenyl)ethyl]-2-{[4-(propan-2-yl)phenyl]sulfanyl}quinoline-4-carboxamide](/img/structure/B11205831.png)
![N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11205835.png)

![2-(4-chlorophenoxy)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B11205846.png)
![7-(3-chlorophenyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11205854.png)
![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11205866.png)
![3-amino-N-(2-ethylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11205870.png)
